1,1'-(Propane-2,2-diyl)bis{4-[4-(benzenesulfonyl)phenoxy]benzene}
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Overview
Description
2,2-Bis[4-[4-(phenylsulfonyl)phenoxy]phenyl]propane is a complex organic compound known for its unique structural properties and applications in various fields. This compound features a central propane unit substituted with two phenylsulfonyl-phenoxy groups, making it a valuable material in polymer science and other industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis[4-[4-(phenylsulfonyl)phenoxy]phenyl]propane typically involves a multi-step process. One common method includes the nucleophilic substitution reaction of 4,4’-sulfonyl diphenol with appropriate halogenated precursors in the presence of a base such as potassium carbonate. The reaction is followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings to ensure high-quality output .
Chemical Reactions Analysis
Types of Reactions
2,2-Bis[4-[4-(phenylsulfonyl)phenoxy]phenyl]propane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides under specific conditions.
Substitution: The phenoxy groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.
Major Products
The major products formed from these reactions include various functionalized derivatives of the original compound, which can be tailored for specific applications in polymer science and materials engineering .
Scientific Research Applications
2,2-Bis[4-[4-(phenylsulfonyl)phenoxy]phenyl]propane has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of high-performance polymers with excellent thermal and mechanical properties.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential in developing new therapeutic agents, particularly in the field of oncology.
Industry: Utilized in the production of advanced materials such as flame retardants, coatings, and adhesives
Mechanism of Action
The mechanism by which 2,2-Bis[4-[4-(phenylsulfonyl)phenoxy]phenyl]propane exerts its effects is primarily through its ability to interact with various molecular targets. The phenylsulfonyl groups can engage in hydrogen bonding and van der Waals interactions, while the phenoxy groups provide rigidity and stability to the molecular structure. These interactions enable the compound to form strong, durable materials with desirable properties .
Comparison with Similar Compounds
Similar Compounds
2,2-Bis[4-[4-(phenylcarbonyl)phenoxy]phenyl]propane: Similar structure but with carbonyl groups instead of sulfonyl groups.
2,2-Bis[4-[4-(aminophenoxy)phenyl]propane: Contains amino groups, offering different reactivity and applications.
2,2-Bis[4-[4-(trifluoromethylphenoxy)phenyl]propane: Features trifluoromethyl groups, providing unique electronic properties
Uniqueness
2,2-Bis[4-[4-(phenylsulfonyl)phenoxy]phenyl]propane stands out due to its sulfonyl groups, which impart high thermal stability and resistance to oxidative degradation. This makes it particularly valuable in applications requiring durable and long-lasting materials .
Properties
CAS No. |
90139-53-0 |
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Molecular Formula |
C39H32O6S2 |
Molecular Weight |
660.8 g/mol |
IUPAC Name |
1-[4-(benzenesulfonyl)phenoxy]-4-[2-[4-[4-(benzenesulfonyl)phenoxy]phenyl]propan-2-yl]benzene |
InChI |
InChI=1S/C39H32O6S2/c1-39(2,29-13-17-31(18-14-29)44-33-21-25-37(26-22-33)46(40,41)35-9-5-3-6-10-35)30-15-19-32(20-16-30)45-34-23-27-38(28-24-34)47(42,43)36-11-7-4-8-12-36/h3-28H,1-2H3 |
InChI Key |
RYHRNAQNCXGBDP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)C3=CC=CC=C3)C4=CC=C(C=C4)OC5=CC=C(C=C5)S(=O)(=O)C6=CC=CC=C6 |
Origin of Product |
United States |
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